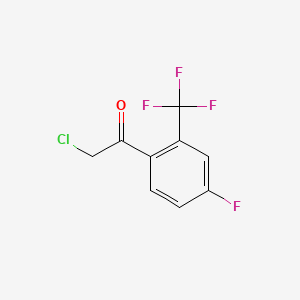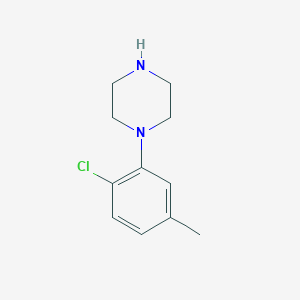
4-(2-Fluoro-6-methylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-6-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom and a methyl group on the phenyl ring in this compound enhances its chemical properties, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-6-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-6-methylbenzaldehyde and piperidine.
Formation of Schiff Base: The aldehyde group of 2-fluoro-6-methylbenzaldehyde reacts with piperidine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the Schiff base.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoro-6-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified piperidine rings.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-6-methylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-6-methylphenyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural modifications.
Pathways Involved: It can modulate signaling pathways related to its biological activity, such as inhibiting enzyme activity or blocking receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
4-(2-Fluoro-6-methylphenyl)piperidine is unique due to the presence of the fluorine atom and methyl group on the phenyl ring, which can enhance its chemical stability and biological activity compared to other piperidine derivatives.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
4-(2-fluoro-6-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-11(13)12(9)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |
Clave InChI |
LATVVOUWBCHJMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)











